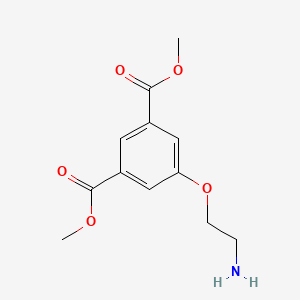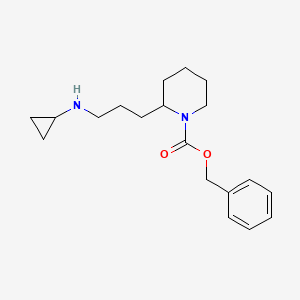
Benzyl 2-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a cyclopropylamino group, and a piperidine ring. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Introduction of the Cyclopropylamino Group: This step involves the reaction of the piperidine derivative with cyclopropylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
Benzyl 2-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Benzyl 2-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as 1-benzylpiperidine and 4-benzylpiperidine share structural similarities.
Cyclopropylamino Compounds: Compounds like cyclopropylamine and its derivatives.
Uniqueness
Benzyl 2-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate is unique due to the specific combination of its functional groups, which confer distinct pharmacological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C19H28N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
benzyl 2-[3-(cyclopropylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O2/c22-19(23-15-16-7-2-1-3-8-16)21-14-5-4-9-18(21)10-6-13-20-17-11-12-17/h1-3,7-8,17-18,20H,4-6,9-15H2 |
InChI Key |
PUVHJHXKDODAJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CCCNC2CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate](/img/structure/B13973213.png)


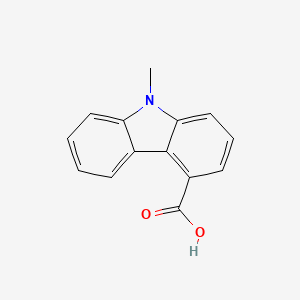

![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)
![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)
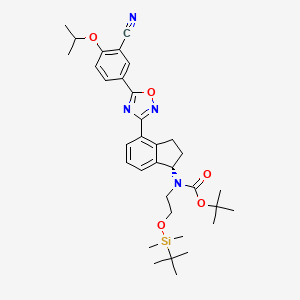
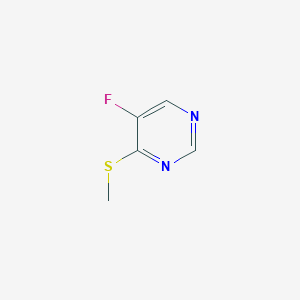
![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)

